molecular formula C14H14N6O3S2 B10994931 ethyl (2-{[(9H-purin-6-ylsulfanyl)acetyl]amino}-1,3-thiazol-4-yl)acetate

ethyl (2-{[(9H-purin-6-ylsulfanyl)acetyl]amino}-1,3-thiazol-4-yl)acetate

Cat. No.: B10994931
M. Wt: 378.4 g/mol
InChI Key: UQFUBKFXAGJSMG-UHFFFAOYSA-N
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Description

ETHYL 2-(2-{[2-(9H-PURIN-6-YLSULFANYL)ACETYL]AMINO}-1,3-THIAZOL-4-YL)ACETATE is a complex organic compound that features a purine derivative linked to a thiazole ring through an acetylamino bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-(2-{[2-(9H-PURIN-6-YLSULFANYL)ACETYL]AMINO}-1,3-THIAZOL-4-YL)ACETATE typically involves multiple steps:

    Formation of the Purine Derivative: The initial step involves the synthesis of the purine derivative, which can be achieved through the reaction of 6-chloropurine with thiourea to form 6-mercaptopurine.

    Acetylation: The 6-mercaptopurine is then acetylated using acetic anhydride to form the acetylated purine derivative.

    Thiazole Ring Formation: The acetylated purine derivative is reacted with a thiazole precursor, such as 2-aminothiazole, under specific conditions to form the desired thiazole ring.

    Esterification: Finally, the compound is esterified with ethanol to form the ethyl ester of the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-(2-{[2-(9H-PURIN-6-YLSULFANYL)ACETYL]AMINO}-1,3-THIAZOL-4-YL)ACETATE can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing derivatives.

    Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

ETHYL 2-(2-{[2-(9H-PURIN-6-YLSULFANYL)ACETYL]AMINO}-1,3-THIAZOL-4-YL)ACETATE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ETHYL 2-(2-{[2-(9H-PURIN-6-YLSULFANYL)ACETYL]AMINO}-1,3-THIAZOL-4-YL)ACETATE involves its interaction with specific molecular targets. The purine derivative can interact with nucleic acids, potentially inhibiting DNA or RNA synthesis. The thiazole ring can interact with proteins, affecting their function. These interactions can lead to various biological effects, including antiviral and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

    6-Mercaptopurine: A purine derivative with similar biological activities.

    2-Aminothiazole: A thiazole derivative used in various chemical syntheses.

    Acyclovir: An antiviral compound with a similar purine structure.

Uniqueness

ETHYL 2-(2-{[2-(9H-PURIN-6-YLSULFANYL)ACETYL]AMINO}-1,3-THIAZOL-4-YL)ACETATE is unique due to its combined purine-thiazole structure, which allows it to interact with both nucleic acids and proteins. This dual interaction capability makes it a versatile compound for various scientific research applications.

Properties

Molecular Formula

C14H14N6O3S2

Molecular Weight

378.4 g/mol

IUPAC Name

ethyl 2-[2-[[2-(7H-purin-6-ylsulfanyl)acetyl]amino]-1,3-thiazol-4-yl]acetate

InChI

InChI=1S/C14H14N6O3S2/c1-2-23-10(22)3-8-4-25-14(19-8)20-9(21)5-24-13-11-12(16-6-15-11)17-7-18-13/h4,6-7H,2-3,5H2,1H3,(H,19,20,21)(H,15,16,17,18)

InChI Key

UQFUBKFXAGJSMG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)CSC2=NC=NC3=C2NC=N3

Origin of Product

United States

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